3-((2,3-Dichlorophenyl)methylene)carbazamidine

Proteostasis Phosphatase Inhibition Drug Discovery

Raphin1 is the definitive PPP1R15B-selective inhibitor for proteostasis research. Unlike non-selective congeners (e.g., Guanabenz), the 2,3-dichloro substitution pattern eliminates α2-adrenergic activity and confers >30-fold selectivity for R15B over R15A. Orally bioavailable and blood-brain barrier penetrant, it enables unambiguous in vivo target validation in Huntington's disease, neurodegeneration, and multiple myeloma models. Each batch is verified ≥98% pure by HPLC, ensuring inter-experiment reproducibility. Procure with confidence—no generic aminoguanidine substitute matches this selectivity profile.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
Cat. No. B8180731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,3-Dichlorophenyl)methylene)carbazamidine
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
InChIInChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
InChIKeyWLTSTDGGFCQWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1): A Selective PPP1R15B Inhibitor for Proteostasis Research


3-((2,3-Dichlorophenyl)methylene)carbazamidine, also known as Raphin1 or NSC 65809 (CAS: 94023-67-3), is a synthetic small-molecule inhibitor belonging to the aminoguanidine class . Its molecular formula is C8H8Cl2N4, with a molecular weight of 231.08 g/mol . The compound features a 2,3-dichlorophenyl group linked via a methylene bridge to a carbazamidine (aminoguanidine) moiety, which enables hydrogen bonding interactions with its biological target . Raphin1 was discovered through a target-based surface plasmon resonance screen aimed at identifying selective inhibitors of the regulatory phosphatase subunit PPP1R15B (R15B), a key negative regulator of proteostasis [1]. This compound serves as a critical tool compound for investigating protein quality control mechanisms and translational regulation in cellular stress responses.

Why 3-((2,3-Dichlorophenyl)methylene)carbazamidine Cannot Be Substituted with Generic Guanabenz or Other Aminoguanidine Analogs


The aminoguanidine scaffold is present in several compounds with distinct biological profiles, making generic substitution scientifically invalid. For instance, Guanabenz (2,6-dichloro isomer) acts as an α2-adrenergic receptor agonist and exhibits mixed inhibition of both PPP1R15A and PPP1R15B, leading to off-target cardiovascular effects [1]. In contrast, 3-((2,3-dichlorophenyl)methylene)carbazamidine (Raphin1) was specifically optimized to eliminate α2-adrenergic activity while achieving high selectivity for PPP1R15B over the closely related PPP1R15A phosphatase [2]. Even the positional isomer (2,6-dichloro vs. 2,3-dichloro substitution) profoundly alters target engagement and pharmacological properties [2]. Therefore, substituting Raphin1 with a generic aminoguanidine derivative would compromise experimental specificity, introduce confounding off-target activities, and invalidate data reproducibility in proteostasis-focused studies.

Quantitative Differentiation of 3-((2,3-Dichlorophenyl)methylene)carbazamidine: A Comparative Evidence Guide


High-Affinity Binding to PPP1R15B-PP1c Holophosphatase (Kd = 33 nM)

3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1) binds strongly to the recombinant R15B-PP1c holophosphatase with a dissociation constant (Kd) of 33 nM, as determined by surface plasmon resonance (SPR) [1]. In contrast, the structurally related compound Guanabenz (2,6-dichloro isomer) exhibits a Kd of approximately 150 nM for the same target under comparable conditions, representing a ~4.5-fold lower binding affinity [2]. This quantitative difference in target engagement is critical for achieving robust cellular inhibition at lower compound concentrations.

Proteostasis Phosphatase Inhibition Drug Discovery

30-Fold Selectivity for PPP1R15B Over the Closely Related PPP1R15A Phosphatase

Raphin1 demonstrates approximately 30-fold selectivity in binding to R15B-PP1c over the closely related R15A-PP1c holophosphatase, as measured by SPR [1]. In contrast, Guanabenz and its derivative Sephin1 are selective for PPP1R15A over PPP1R15B, with Sephin1 showing no detectable binding to R15B-PP1c at concentrations up to 10 µM [2]. This inverted selectivity profile—Raphin1 favoring R15B while Guanabenz/Sephin1 favor R15A—is dictated by the 2,3-dichloro substitution pattern versus the 2,6-dichloro pattern [1].

Selectivity Profiling Phosphatase Target Engagement

Oral Bioavailability and Blood-Brain Barrier Penetration Validated In Vivo

Raphin1 is orally bioavailable and crosses the blood-brain barrier, as demonstrated by measurable brain exposure following oral administration in mice [1]. In a Huntington's disease mouse model (R6/2), oral administration of Raphin1 (10 mg/kg daily) significantly reduced disease-associated molecular and behavioral deficits [1]. Guanabenz, despite sharing the aminoguanidine core, exhibits poor brain penetration and dose-limiting α2-adrenergic-mediated hypotension, which restricts its utility in CNS disease models [2].

Pharmacokinetics CNS Penetration In Vivo Pharmacology

Cellular Activity: Transient Attenuation of Protein Synthesis via Substrate Accumulation

In cellular assays, Raphin1 treatment causes a rapid and transient accumulation of phosphorylated eIF2α (the substrate of R15B-PP1c), leading to a transient attenuation of global protein synthesis [1]. This effect is not observed with Sephin1, which selectively inhibits R15A-PP1c and prolongs eIF2α phosphorylation without directly affecting R15B-mediated dephosphorylation [2]. The distinct temporal dynamics and subunit-specific effects confirm that Raphin1 engages R15B in intact cells, providing a unique tool for studying R15B-specific contributions to translational regulation.

Translational Control Cellular Assay Mechanism of Action

Lack of α2-Adrenergic Receptor Activity Eliminates Cardiovascular Liability

Raphin1 was specifically optimized to eliminate α2-adrenergic receptor activity, a key off-target liability of Guanabenz that causes hypotension and limits in vivo dosing [1]. In receptor binding assays, Guanabenz exhibits potent α2-adrenergic agonism (EC50 < 100 nM), whereas Raphin1 shows no detectable binding or functional activity at α2-adrenergic receptors at concentrations up to 10 µM [1]. This clean off-target profile enables higher in vivo dosing without cardiovascular side effects, a critical advantage for chronic disease models.

Off-Target Profiling Safety Pharmacology Selectivity

Optimal Application Scenarios for 3-((2,3-Dichlorophenyl)methylene)carbazamidine Based on Quantitative Evidence


Target Validation of PPP1R15B in Proteostasis and Neurodegenerative Disease Models

Raphin1 is uniquely suited for in vivo target validation studies of PPP1R15B due to its oral bioavailability and blood-brain barrier penetration [1]. Researchers investigating Huntington's disease, protein misfolding disorders, or other neurodegenerative conditions can confidently attribute observed therapeutic effects to R15B inhibition, given the compound's >30-fold selectivity over R15A and lack of α2-adrenergic off-target activity [1]. This selectivity eliminates the confounding interpretation issues that plague studies using non-selective phosphatase inhibitors like Guanabenz [2].

Dissecting R15A vs. R15B Contributions to the Integrated Stress Response

The contrasting selectivity profiles of Raphin1 (R15B-selective) and Sephin1 (R15A-selective) make Raphin1 an essential component of any experimental toolkit aimed at parsing the non-redundant roles of these two regulatory phosphatase subunits [1][2]. In cellular assays, Raphin1 causes a rapid, transient accumulation of phosphorylated eIF2α and transient attenuation of protein synthesis, a phenotype distinct from the prolonged eIF2α phosphorylation induced by Sephin1 [1]. This differential cellular readout enables precise mechanistic dissection of translational control pathways.

Chemical Probe for PPP1R15B in High-Throughput Screening and Lead Optimization

With a Kd of 33 nM for R15B-PP1c and clean selectivity over R15A-PP1c, Raphin1 serves as a high-quality reference inhibitor for biochemical and cellular screening campaigns [1]. Its well-characterized binding kinetics and validated cellular activity make it an ideal positive control for assay development, hit validation, and structure-activity relationship (SAR) studies aimed at discovering next-generation R15B inhibitors. Procurement of Raphin1 with defined purity (>98% by HPLC) ensures reproducibility across screening batches .

Investigating PPP1R15B as a Therapeutic Target in Multiple Myeloma

Recent studies demonstrate that Raphin1 reduces cell viability in multiple myeloma cell lines (HMCLs) and patient-derived myeloma cells, with efficacy correlating with PPP1R15B expression levels (R² value and p-value reported in linear regression analysis) [3]. Combination treatment with the proteasome inhibitor bortezomib (2.5 nM) and Raphin1 (10 µM) shows enhanced anti-myeloma activity compared to either agent alone, as quantified by two-way ANOVA with Tukey's post hoc test (p = 4.18×10⁻⁷ for RAP vs RAP+BTZ) [3]. This positions Raphin1 as a valuable tool for preclinical evaluation of PPP1R15B as a therapeutic target in hematological malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((2,3-Dichlorophenyl)methylene)carbazamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.